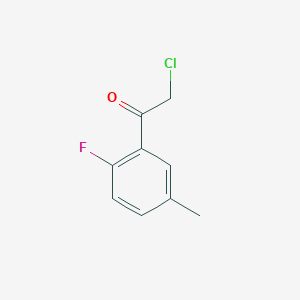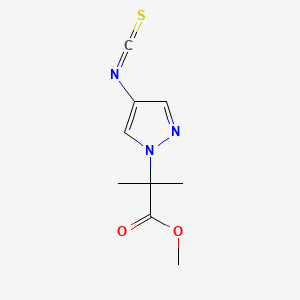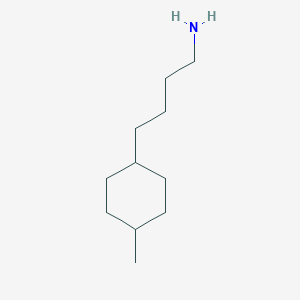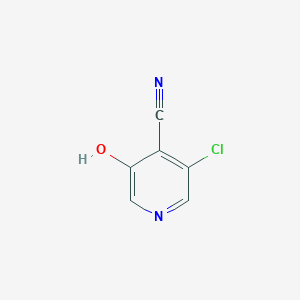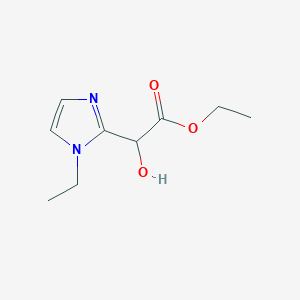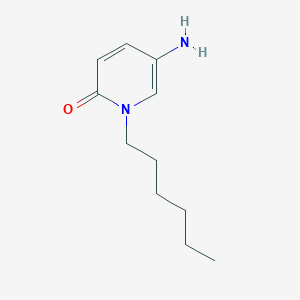
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C7H9ClN5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-propylpyrimidine-2,4,5-triamine
- 6-Chloro-N4-ethylpyrimidine-2,4,5-triamine
- 6-Chloro-N4-methylpyrimidine-2,4,5-triamine
Uniqueness
6-Chloro-N4-cyclopropylpyrimidine-2,4,5-triamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
Molecular Formula |
C7H10ClN5 |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
6-chloro-4-N-cyclopropylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C7H10ClN5/c8-5-4(9)6(11-3-1-2-3)13-7(10)12-5/h3H,1-2,9H2,(H3,10,11,12,13) |
InChI Key |
ROYCHHSIZUWBOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C(=NC(=N2)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


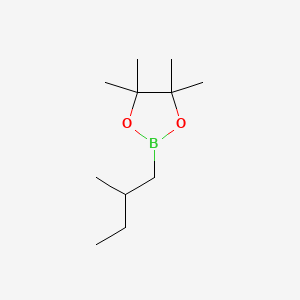

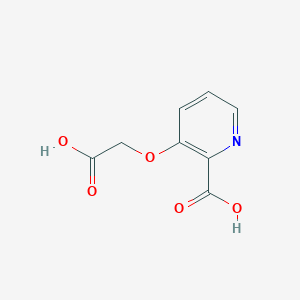

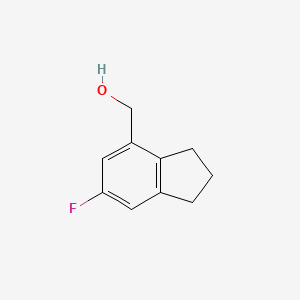
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
